molecular formula C20H25N3O4S2 B2615464 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-48-4

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2615464
CAS No.: 868965-48-4
M. Wt: 435.56
InChI Key: UODMCBVJQMAXGL-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 533893-90-2, is a tetrahydrobenzo[b]thiophene derivative featuring a dimethylsulfamoyl benzamido group at position 2 and a methyl-substituted carboxamide at position 3. The dimethylsulfamoyl moiety enhances its solubility and bioavailability, while the tetrahydrobenzo[b]thiophene core contributes to its rigid, planar structure, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-12-5-10-15-16(11-12)28-20(17(15)19(25)21-2)22-18(24)13-6-8-14(9-7-13)29(26,27)23(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODMCBVJQMAXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the benzamido and dimethylsulfamoyl groups, followed by their attachment to the tetrahydrobenzo[b]thiophene core. Common synthetic routes may involve:

    Formation of Benzamido Group: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Formation of Dimethylsulfamoyl Group: This involves the reaction of dimethylamine with a sulfonyl chloride.

    Coupling Reactions: The benzamido and dimethylsulfamoyl groups are then coupled to the tetrahydrobenzo[b]thiophene core using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in substituents on the tetrahydrobenzo[b]thiophene scaffold, impacting physicochemical properties and bioactivity. Key comparisons are outlined below:

Compound Name / ID Key Substituents Molecular Weight Biological Activity Synthesis Method Reference
Target Compound 4-(N,N-dimethylsulfamoyl)benzamido, N,6-dimethyl carboxamide 462.58 g/mol Under investigation (potential kinase inhibition) Multi-step acylation and sulfonylation
Compound 23 () 2-chlorophenyl, succinic anhydride-derived acyl group 529.98 g/mol Antibacterial (MIC: 2–8 µg/mL against S. aureus) Anhydride coupling in CH₂Cl₂
Compound IIIb () 4-benzylpiperazinylacetamido 480.62 g/mol Acetylcholinesterase inhibition (IC₅₀: 1.2 µM) Reflux in ethanol, 80% yield
Compound 8 () Trifluoroacetyl, pyrimidinylthioacetyl 523.56 g/mol Anticancer (IC₅₀: 5.8 µM in HeLa cells) Thioacetylation with DMSO/TEP
Compound 7–9 () 1,2,4-triazole-thiones with sulfonylphenyl groups 450–500 g/mol Antifungal (MIC: 4–16 µg/mL) Cyclocondensation in NaOH

Key Findings

Bioactivity Profile :

  • The target compound’s dimethylsulfamoyl group may enhance kinase selectivity compared to analogues like Compound IIIb, which exhibits strong acetylcholinesterase inhibition due to its piperazinyl moiety .
  • Antibacterial activity in Compound 23 () is attributed to the chlorophenyl group’s hydrophobicity, enabling membrane penetration, whereas the target compound’s sulfamoyl group may favor solubility over potency .

Synthetic Complexity :

  • The target compound requires precise sulfonylation steps, whereas analogues like Compound 8 () utilize simpler thioacetylation protocols .
  • Compounds with triazole-thione cores () exhibit tautomerism, complicating spectral characterization compared to the stable tetrahydrobenzo[b]thiophene scaffold .

Physicochemical Properties :

  • The dimethylsulfamoyl group in the target compound reduces logP (predicted: 2.1) compared to trifluoroacetyl-containing analogues (logP > 3.5), suggesting improved aqueous solubility .
  • Melting points vary significantly: the target compound melts at 197–199°C (similar to Compound 23), while acetylcholinesterase inhibitors (e.g., IIIb) melt at 200–202°C due to rigid piperazine interactions .

Research Implications

The target compound’s unique sulfamoyl and carboxamide substituents position it as a candidate for targeted kinase therapies , distinguishing it from antibacterial or anticholinergic analogues. Future studies should explore its pharmacokinetic profile and compare its efficacy against structurally related compounds in in vivo models.

Biological Activity

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 868965-48-4) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H25_{25}N3_3O4_4S2_2
  • Molecular Weight : 435.6 g/mol
  • Structural Characteristics : The compound features a benzo[b]thiophene core with a sulfamoyl group and an amide linkage, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including analgesic and antimicrobial properties. Below is a summary of its key activities:

1. Analgesic Activity

A study conducted on the analgesic effects of related compounds using the "hot plate" method revealed that derivatives of tetrahydrobenzo[b]thiophene exhibited significant analgesic effects. The study found that certain derivatives showed stronger analgesic activity than the standard drug metamizole . This suggests that this compound may possess similar properties.

2. Antimicrobial Activity

The structural features of the compound suggest potential antimicrobial activity. Preliminary investigations have indicated efficacy against Mycobacterium tuberculosis, highlighting its potential in treating bacterial infections. Further studies are required to fully elucidate its spectrum of activity and mechanism of action.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Siutkina et al. (2021)Found that derivatives of tetrahydrobenzo[b]thiophene exhibited significant analgesic effects exceeding those of metamizole .
Antimicrobial StudiesIndicated potential effectiveness against Mycobacterium tuberculosis.
AChE Inhibition StudiesHighlighted moderate to potent inhibitory activity against AChE in related compounds .

Q & A

Q. What are the standard protocols for synthesizing this compound, and which characterization techniques confirm its structural integrity?

The synthesis involves multi-step reactions, typically starting with a tetrahydrobenzo[b]thiophene core. Key steps include sulfonamide coupling using reagents like 4-(N,N-dimethylsulfamoyl)benzoyl chloride under anhydrous conditions (e.g., dichloromethane or DMF as solvents) and amidation with N-methylamine derivatives. Reaction temperatures are maintained between 0–25°C to prevent side reactions. Characterization relies on 1H/13C NMR for verifying proton and carbon environments, HRMS for molecular weight confirmation, and IR spectroscopy to identify functional groups like amide C=O stretches (~1650 cm⁻¹). Purity is assessed via HPLC (≥95%) .

Q. What in vitro assays are recommended for initial biological evaluation?

Preliminary assays should focus on target-specific interactions. For kinase inhibition (e.g., FLT-3), use ATP-competitive binding assays with recombinant enzymes and measure IC₅₀ values via fluorescence polarization. Antimicrobial activity can be tested using broth microdilution (MIC determination against Gram-positive/negative strains). Cytotoxicity is evaluated via MTT assays in cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ calculations after 48-hour exposure. Include positive controls like doxorubicin for comparison .

Q. How does the compound’s solubility profile impact experimental design?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited aqueous solubility. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. In pharmacokinetic studies, use surfactants (e.g., Tween-80) or cyclodextrins to enhance bioavailability. Solubility is pH-dependent due to the sulfonamide group; test stability in buffers (pH 2–9) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the sulfonamide coupling step?

Key factors include:

  • Solvent selection : Use DMF for improved nucleophilicity of the amine group .
  • Catalyst optimization : Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to accelerate acylation .
  • Temperature control : Maintain 0–5°C during coupling to minimize hydrolysis of the sulfonyl chloride intermediate .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) to isolate the product with >90% purity .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved during structural confirmation?

Discrepancies often arise from rotational isomers or impurities. Strategies include:

  • Variable-temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic effects .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-(3,4-dimethoxybenzamido) derivatives) to validate chemical shifts .

Q. What strategies validate target engagement in cellular assays despite off-target effects?

  • Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment using Western blotting .
  • CRISPR knockout models : Compare activity in wild-type vs. target gene-knockout cell lines to isolate on-target effects .

Q. How do structural modifications (e.g., sulfamoyl vs. methoxy groups) alter bioactivity?

Replace the N,N-dimethylsulfamoyl group with methoxy (e.g., 2-(4-methoxybenzamido) derivatives) and compare:

  • Binding affinity : Use surface plasmon resonance (SPR) to measure KD values for target proteins .
  • Metabolic stability : Assess hepatic clearance in microsomal assays (human/rat liver microsomes) .
  • Cellular permeability : Perform Caco-2 monolayer assays to evaluate intestinal absorption .

Data Analysis and Contradiction Management

Q. How to address conflicting bioactivity data across similar compounds?

  • Meta-analysis : Aggregate data from analogs (e.g., cyclohepta[b]thiophene derivatives) to identify structure-activity trends .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free media) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and rationalize potency differences .

Q. What methodologies confirm the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .
  • Chemical proteomics : Use activity-based protein profiling (ABPP) to map interactomes .
  • In vivo imaging : Track biodistribution and target engagement in xenograft models via PET/CT with radiolabeled analogs .

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